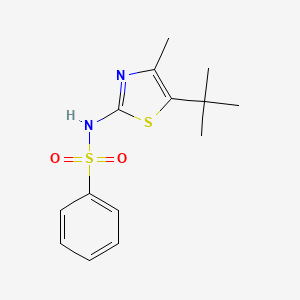

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

Description

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a tert-butyl and methyl group. This compound is part of a broader class of benzenesulfonamides known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name |

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-10-12(14(2,3)4)19-13(15-10)16-20(17,18)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRKXGFJZDTVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358609 | |

| Record name | N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22274-91-5 | |

| Record name | N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Sulfonamide Formation: The benzenesulfonamide moiety can be introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis by interfering with cell cycle progression and activating apoptotic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural uniqueness of N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide lies in its substitution pattern. Key comparisons include:

- Thiazole vs.

- Nitro vs. Sulfonamide : Nitrobenzamide derivatives (e.g., ) lack the sulfonamide’s hydrogen-bonding capability, reducing interactions with enzymes like carbonic anhydrase.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The tert-butyl group increases logP compared to methyl or methoxy derivatives (e.g., compounds 51–55 in ), enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Synthetic Complexity : Multi-step synthesis using pyridine () contrasts with simpler Schiff base formations (), affecting scalability.

QSAR and Computational Insights

- A QSAR model () highlights that electron-withdrawing groups (e.g., NO₂) on the benzene ring correlate with TrkA inhibition. The target compound’s unsubstituted benzene may result in lower predicted activity compared to nitro derivatives .

- Docking studies () emphasize the importance of heterocyclic rings for target binding. The thiazole-tert-butyl combination may optimize steric fit in hydrophobic enzyme pockets .

Biological Activity

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C14H18N2O2S2

- Molecular Weight : 306.43 g/mol

- CAS Number : 13089321

Antibacterial Activity

Recent studies have demonstrated that N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide exhibits potent antibacterial effects. The compound has been tested against various bacterial strains, showing efficacy that surpasses traditional antibiotics.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected pathogens are as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Streptococcus pneumoniae | 0.030 |

| Escherichia coli | 0.060 |

These results indicate that N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is particularly effective against Gram-positive bacteria, with MIC values significantly lower than those of common antibiotics like ampicillin and streptomycin .

The antibacterial mechanism of N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide involves the inhibition of topoisomerase enzymes, which are crucial for bacterial DNA replication. Specifically, it has been shown to inhibit both GyrB and ParE targets within the bacterial cells. This dual-target inhibition is believed to contribute to its low frequency of resistance (FoR), which is less than at concentrations exceeding the MIC .

Cytotoxicity and Selectivity

In toxicity assays conducted on human liver cell lines (HepG2), N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide exhibited low cytotoxicity, suggesting a favorable safety profile for potential therapeutic use. The selectivity index indicates that the compound preferentially targets bacterial cells over human cells, which is a desirable characteristic in antibiotic development .

Case Studies and Research Findings

A series of studies have reported on the biological evaluation of this compound:

- Study on Antibacterial Efficacy : A comparative study highlighted its superior antibacterial activity against a panel of resistant strains compared to standard treatments.

- Molecular Modeling Studies : Computational docking studies have elucidated the binding interactions between the compound and target enzymes, providing insights into its mechanism at the molecular level .

- In Vivo Studies : Preliminary in vivo studies have indicated that this compound may also possess anti-inflammatory properties, potentially broadening its therapeutic applications beyond antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.